Z-D-Tyrosine methyl ester

Description

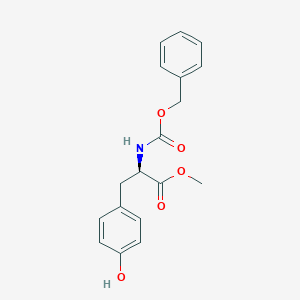

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467786 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124456-04-8 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Z-D-Tyrosine methyl ester chemical properties and structure

An In-Depth Technical Guide to Z-D-Tyrosine Methyl Ester: Properties, Structure, and Applications

Introduction

Z-D-Tyrosine methyl ester is a pivotal derivative of the non-proteinogenic amino acid D-tyrosine, engineered for precise applications in synthetic organic chemistry. Its structure is strategically modified with two key protecting groups: a benzyloxycarbonyl (Z) group at the N-terminus and a methyl ester at the C-terminus. This configuration transforms the reactive D-tyrosine molecule into a stable, versatile building block, indispensable for multi-step syntheses, particularly in the fields of peptide chemistry and pharmaceutical development.

The presence of the D-enantiomer offers a route to creating peptides with altered secondary structures and increased resistance to enzymatic degradation compared to their natural L-counterparts. The Z-group provides robust, yet selectively cleavable, protection for the amine, while the methyl ester safeguards the carboxylic acid. This dual protection allows for controlled, sequential reactions, which is the cornerstone of modern peptide synthesis and the development of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, and practical applications for researchers and drug development professionals.

Section 1: Chemical Identity and Structure

The unique characteristics of Z-D-Tyrosine methyl ester stem directly from its molecular architecture. The combination of the D-tyrosine core with specific protecting groups defines its reactivity and utility.

Core Chemical Properties

The fundamental identifiers and properties of Z-D-Tyrosine methyl ester are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-3-(4-hydroxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoate | N/A |

| CAS Number | 124456-04-8 | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₅ | [1][2] |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | [3][4] |

| Synonyms | Z-D-Tyr-OMe, Cbz-D-Tyrosine methyl ester | N/A |

Molecular Structure

The structure features a central chiral carbon in the D-configuration. The amino group is protected by the benzyloxycarbonyl (Z) group, and the carboxyl group is protected as a methyl ester. The phenolic hydroxyl group on the side chain remains unprotected, offering a potential site for further modification if required.

Caption: 2D Structure of Z-D-Tyrosine Methyl Ester.

Section 2: Spectroscopic Profile

Spectroscopic analysis is critical for verifying the structure and purity of Z-D-Tyrosine methyl ester. The expected spectral characteristics are detailed below, based on the known behavior of its constituent functional groups.

| Technique | Functional Group | Expected Absorption/Shift | Rationale |

| ¹H NMR | Aromatic (Tyr & Z-group) | δ 6.7-7.4 ppm | Protons on the two distinct phenyl rings will appear in this region. |

| Cα-H | δ ~4.5 ppm | The alpha-proton is adjacent to the electron-withdrawing ester and amide groups. | |

| Cβ-H₂ | δ ~3.0 ppm | The two beta-protons are diastereotopic and will appear as a multiplet. | |

| O-CH₃ (Ester) | δ ~3.7 ppm | A sharp singlet corresponding to the three equivalent methyl protons. | |

| O-CH₂ (Benzyl) | δ ~5.1 ppm | A singlet for the two benzylic protons of the Z-group. | |

| N-H | δ ~5.0-5.5 ppm | A broad singlet or doublet, its position is solvent-dependent. | |

| O-H (Phenol) | δ ~9.0-10.0 ppm | A broad singlet, position is highly dependent on solvent and concentration. | |

| IR | O-H (Phenol) | 3200-3600 cm⁻¹ (broad) | Characteristic stretching vibration of the hydroxyl group.[5] |

| N-H (Amide) | 3200-3400 cm⁻¹ | Stretching vibration of the N-H bond in the carbamate linkage.[6] | |

| C-H (Aromatic/Aliphatic) | 3000-3100 cm⁻¹ / 2850-3000 cm⁻¹ | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic ones are below.[5][6] | |

| C=O (Ester) | 1735-1750 cm⁻¹ (strong) | The carbonyl stretch of the methyl ester is a prominent and sharp peak.[5] | |

| C=O (Carbamate) | 1680-1700 cm⁻¹ (strong) | The carbonyl stretch of the Z-group's carbamate linkage. | |

| C=C (Aromatic) | 1450-1600 cm⁻¹ | In-ring stretching vibrations of the two phenyl groups. | |

| C-O (Ester/Carbamate) | 1000-1300 cm⁻¹ | Stretching vibrations from the C-O single bonds.[5] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 329.12 | Corresponds to the exact mass of the molecule [C₁₈H₁₉NO₅]⁺. |

| Key Fragments | m/z 270, 226, 91 | Expected fragments correspond to the loss of the methoxycarbonyl group (-59), the benzyloxy group (-103), or the formation of the stable tropylium cation (benzyl fragment, m/z 91). |

Section 3: Synthesis and Application in Peptide Chemistry

Rationale for Use in Synthesis

Z-D-Tyrosine methyl ester is not merely an intermediate; it is a carefully designed tool for controlled synthesis.

-

Stereochemical Control : The D-configuration is essential for synthesizing non-natural peptides, which often exhibit enhanced stability against proteases and can adopt unique conformations to target biological receptors differently than their L-isomers.

-

Orthogonal Protection : While not fully orthogonal, the Z and methyl ester groups offer differential stability. The Z-group is stable to the mildly basic conditions used for methyl ester saponification and to the mildly acidic conditions that might be used to cleave other protecting groups like Boc. It is typically removed via catalytic hydrogenolysis, a mild method that does not affect most other protecting groups.

-

Carboxyl Activation : The methyl ester provides robust protection for the C-terminus, preventing its participation in unwanted side reactions during the coupling of the N-terminus. Before it can act as a nucleophile, the ester must be saponified (hydrolyzed) to the free carboxylic acid, which can then be activated for subsequent coupling reactions. This step-wise control is fundamental to peptide synthesis.[7]

Representative Protocol: Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide, Z-D-Tyr-L-Ala-NH₂, demonstrating the use of Z-D-Tyrosine methyl ester. This involves saponification followed by a standard carbodiimide-mediated coupling.

Step 1: Saponification of the Methyl Ester

-

Dissolution: Dissolve Z-D-Tyrosine methyl ester (1.0 eq) in a 3:1 mixture of methanol and water.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a 1 M solution of sodium hydroxide (NaOH) (1.1 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of Z-D-Tyrosine should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-D-Tyrosine.

Step 2: Amide Coupling with L-Alaninamide

-

Reagent Dissolution: Dissolve the dried Z-D-Tyrosine (1.0 eq), L-Alaninamide hydrochloride (1.0 eq), and a coupling additive such as HOBt (1-Hydroxybenzotriazole) (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Neutralization: Add a tertiary amine base like N,N-Diisopropylethylamine (DIEA) (2.2 eq) to neutralize the hydrochloride salt and maintain a basic pH.

-

Coupling Activation: Cool the mixture to 0 °C and add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for Dipeptide Synthesis.

Section 4: Handling, Storage, and Safety

As a fine chemical, proper handling of Z-D-Tyrosine methyl ester is essential for user safety and maintaining product integrity. The following guidelines are based on safety data sheets for structurally similar compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][10] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[8][9]

-

Handling: Avoid generating dust.[9] Ensure adequate ventilation. Wash hands thoroughly after handling. Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, refrigeration at 2-8°C is recommended, away from incompatible substances like strong oxidizing agents.[3][12]

-

Hazards and First Aid:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[8][10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][12]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][12]

-

Conclusion

Z-D-Tyrosine methyl ester represents a class of meticulously designed reagents that empower chemists to construct complex molecular architectures with high fidelity. Its specific combination of stereochemistry and dual-protecting groups provides a stable yet reactive handle for incorporating D-tyrosine into peptide chains and other advanced organic molecules. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is paramount for its effective and safe utilization in the laboratory, ultimately enabling innovation in drug discovery and materials science.

References

-

PubChem. (n.d.). Tyrosine Methyl Ester. National Center for Biotechnology Information. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%. Available at: [Link]

-

PubChem. (n.d.). L-tyrosine-methyl-ester. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Available at: [Link]

-

SpectraBase. (n.d.). D,L-tyrosine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

NIST. (n.d.). l-Tyrosine, N,O-bis(caproyl)-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

CHEMICAL POINT. (n.d.). Z-D-Tyrosine methyl ester. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]

-

Guillot, B., et al. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]

-

Wang, D. X., et al. (1994). [Synthesis of tyrosine-related peptide and their effect on progesterone production]. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Campos, K. R., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. Z-D-TYROSINE METHYL ESTER 97% (98% EE/& | 124456-04-8 [chemicalbook.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. D-Tyrosine methyl ester hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. nbinno.com [nbinno.com]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis and purification of Z-D-Tyrosine methyl ester

An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Tyrosine Methyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Z-D-Tyrosine methyl ester, a critical building block in peptide chemistry and drug discovery. The protocols detailed herein are designed for robustness and scalability, offering researchers and drug development professionals a self-validating system for producing this compound with high purity and yield. We will delve into the causality behind each experimental choice, grounding our recommendations in established chemical principles.

Strategic Overview: The Importance of Protecting Groups

In the multi-step synthesis of peptides, the strategic protection and deprotection of reactive functional groups are paramount.[1][2][3] Unprotected amino acids possess at least two reactive sites: the α-amino group and the α-carboxyl group. During peptide bond formation, these sites can react indiscriminately, leading to polymerization and a complex mixture of undesired products.[2] Protecting groups are chemical moieties reversibly attached to these functional groups to ensure chemoselectivity, prevent side reactions, and control stereochemistry.[2][3][4]

Z-D-Tyrosine methyl ester is a derivative of the amino acid D-tyrosine, strategically modified at its two primary functional groups:

-

N-terminus Protection: The α-amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group . Introduced by Bergmann and Zervas in 1932, the Cbz group is a cornerstone of peptide chemistry.[5][] It is stable under the conditions required for peptide coupling but can be cleanly removed via methods like catalytic hydrogenolysis, which do not affect most other protecting groups, providing crucial orthogonality.[7][8] The presence of the Cbz group also tends to enhance the crystallinity of amino acid derivatives, simplifying purification.[][9]

-

C-terminus Protection: The α-carboxyl group is protected as a methyl ester . This prevents the carboxylate from acting as a nucleophile and allows for the selective activation of the carboxyl group of another N-protected amino acid for peptide bond formation.

This dual protection strategy makes Z-D-Tyrosine methyl ester an ideal starting material for the controlled, stepwise elongation of a peptide chain from its C-terminus.

Synthesis Pathway: A Two-Stage Approach

The synthesis of Z-D-Tyrosine methyl ester is logically executed in two sequential stages: first, the protection of the amino group, followed by the esterification of the carboxylic acid.

Caption: Overall workflow for the two-stage synthesis of Z-D-Tyrosine methyl ester.

Stage 1: N-Protection of D-Tyrosine with Benzyloxycarbonyl (Z) Group

This transformation is a classic Schotten-Baumann reaction, which involves the acylation of the amino group.

Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a pH probe, dissolve D-Tyrosine (1 equivalent) in a 1M sodium hydroxide (NaOH) aqueous solution (2 equivalents). Stir until a clear solution is obtained.

-

Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to minimize hydrolysis of the benzyl chloroformate reagent and prevent potential racemization.

-

Reagent Addition: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (Z-Cl, 1.1 equivalents) and a 2M NaOH solution. The rate of addition should be controlled to maintain the reaction mixture's pH between 9 and 10.[9]

-

Causality: The amino group must be in its deprotonated, nucleophilic state (-NH₂) to attack the electrophilic carbonyl carbon of Z-Cl. The NaOH neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amino group and driving the reaction to completion. A pH above 10 risks racemization, while a pH below 8 is insufficient to deprotonate the amino group effectively.[9]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a hydrolysis byproduct).

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product, Z-D-Tyrosine, which is insoluble in acidic aqueous media, will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to a constant weight.

Stage 2: Esterification of Z-D-Tyrosine

The most direct and efficient method for this step is Fischer esterification, catalyzed by an acid generated in situ. Using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol is highly effective.[10][11]

Experimental Protocol:

-

Suspension: Suspend the dried Z-D-Tyrosine (1 equivalent) from Stage 1 in anhydrous methanol (approx. 5-10 mL per gram of amino acid derivative) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the suspension to -10 °C using an ice-salt bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise via a syringe.[10]

-

Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl (in situ). The generated HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol. This avoids the use of gaseous HCl, which is less convenient.[11]

-

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[10]

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product, Z-D-Tyrosine methyl ester, is typically obtained as a white or off-white solid or oil.[11]

| Parameter | Stage 1: N-Protection | Stage 2: Esterification |

| Starting Material | D-Tyrosine | Z-D-Tyrosine |

| Key Reagents | Benzyl Chloroformate, Sodium Hydroxide | Thionyl Chloride (or TMSCl), Methanol |

| Solvent | Water | Methanol (anhydrous) |

| Temperature | 0-5 °C, then Room Temperature | -10 °C, then Reflux (approx. 65 °C) |

| Reaction Time | 3-4 hours | 3-5 hours |

| Work-up | Ether wash, Acidification, Filtration | Evaporation under reduced pressure |

| Expected Yield | >90% | >95% |

| Table 1: Summary of Reaction Parameters for Synthesis. |

Purification: Achieving Analytical-Grade Purity

The crude product from the synthesis must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the nature of the impurities and the required final purity.

Caption: Decision workflow for the purification of Z-D-Tyrosine methyl ester.

Method 1: Recrystallization

This is the preferred method if the crude product is a solid and the impurities have different solubility profiles. It is cost-effective and easily scalable.[12]

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[13]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate) while heating gently to dissolve the solid completely.

-

Crystallization: Once dissolved, slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. If necessary, gently heat to redissolve and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.[12]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Silica Gel Column Chromatography

This method is ideal for purifying oily products or for separating impurities with polarities very similar to the desired compound.[14]

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

-

Causality: Z-D-Tyrosine methyl ester is a moderately polar compound. Less polar impurities will elute first, followed by the product. More polar impurities will be retained on the silica gel longer.

-

-

Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Z-D-Tyrosine methyl ester.

| Feature | Recrystallization | Silica Gel Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Best For | Crystalline solids with dissimilar impurities | Oily products, complex mixtures, similar impurities |

| Scalability | High; easily scaled for large quantities | Moderate; can be cumbersome for very large scales |

| Solvent Consumption | Generally lower | High |

| Purity Achieved | High to very high | Very high, excellent for resolving close spots |

| Cost-Effectiveness | High | Lower, due to cost of silica gel and large solvent volumes |

| Table 2: Comparison of Purification Methodologies. |

Conclusion

The successful synthesis and purification of Z-D-Tyrosine methyl ester are foundational steps for its application in advanced chemical synthesis. The methodologies presented in this guide, grounded in established principles of organic chemistry, provide a reliable and robust pathway to obtaining this key intermediate with high purity. By understanding the causality behind each procedural step—from controlling pH during N-protection to selecting the appropriate purification strategy—researchers can troubleshoot effectively and adapt these protocols to meet the stringent demands of drug discovery and development.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Vertex AI Search.

- Vigneron, J. P., et al. (n.d.). Protecting Groups in Peptide Synthesis.PubMed - NIH.

- Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Protecting group. (n.d.). Wikipedia.

- The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids. (n.d.). BenchChem.

- CBZ-Amino Acids. (n.d.). BOC Sciences.

- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.

- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.

- Technical Support Center: O-Methyl-D-tyrosine Synthesis. (n.d.). BenchChem.

- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). Journal of Organic Chemistry.

- Technical Support Center: O-Methyl-D-tyrosine Purification. (n.d.). BenchChem.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

- Separation of Tyrosine methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Preparation method of L-tyrosine derivative. (n.d.). Google Patents (CN112920086A).

- Reddy, G. V., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.PMC - NIH.

- Supporting Information. (n.d.). University of Amsterdam.

- Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. (n.d.). Google Patents (CN103833593A).

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. bachem.com [bachem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 14. pure.uva.nl [pure.uva.nl]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Guide to Z-D-Tyrosine Methyl Ester

Abstract

N-α-Benzyloxycarbonyl-D-tyrosine methyl ester, commonly abbreviated as Z-D-Tyr-OMe or Cbz-D-Tyr-OMe, is a pivotal intermediate in the field of peptide synthesis and pharmaceutical development.[1][2] Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group protecting the amine, a methyl ester protecting the carboxylic acid, and the characteristic phenol side chain of tyrosine. This strategic protection allows for precise, regioselective reactions, which is critical for constructing complex bioactive peptides and chiral drug molecules.[3][4] Accurate structural verification and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Z-D-Tyrosine methyl ester, establishing a benchmark for its characterization.

Molecular Structure and Key Features

The structural integrity of Z-D-Tyr-OMe is the foundation of its function. The molecule combines the D-enantiomer of tyrosine with two key protecting groups. The Cbz group provides stability and is readily removed under specific conditions like catalytic hydrogenation, while the methyl ester prevents unwanted carboxylate side reactions.[2][3]

Caption: Molecular structure of Z-D-Tyrosine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals connectivity to neighboring protons. The expected signals for Z-D-Tyr-OMe are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| Phenyl (Cbz) | H-Ar (Z) | 7.25 - 7.40 | m | 5H | Protons of the benzyloxycarbonyl group's phenyl ring.[5] |

| Tyrosine Ring | H-Ar (Tyr) | 6.95 - 7.05, 6.65 - 6.75 | d, d (AA'BB') | 2H, 2H | Two doublets characteristic of a para-substituted benzene ring. |

| Amide | NH | ~5.30 | d | 1H | Coupling to Hα. Position can be broad and solvent-dependent. |

| Benzyl (Cbz) | CH₂ (Z) | ~5.10 | s | 2H | Singlet due to no adjacent protons. Appears as two doublets if diastereotopic. |

| Phenol | OH | 4.8 - 5.5 | s (br) | 1H | Chemical shift is highly variable and concentration-dependent; may exchange with D₂O. |

| Alpha-Proton | Hα | ~4.60 | dd | 1H | Coupled to both the NH proton and the two diastereotopic Hβ protons. |

| Methyl Ester | OCH₃ | ~3.70 | s | 3H | Characteristic singlet for a methyl ester.[6] |

| Beta-Protons | Hβ | ~3.05 | m | 2H | Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum maps the carbon framework of the molecule. As the natural abundance of ¹³C is low, C-C coupling is not observed, resulting in a spectrum of singlets (in proton-decoupled mode), where each unique carbon environment gives a distinct signal.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Label | Predicted δ (ppm) | Notes |

|---|---|---|---|

| Ester Carbonyl | C=O (Ester) | ~172.5 | Typical chemical shift for an ester carbonyl.[8] |

| Carbamate Carbonyl | C=O (Cbz) | ~156.0 | Characteristic of the carbamate functional group.[5] |

| Phenolic Carbon | C-OH (Tyr) | ~155.5 | The aromatic carbon bearing the hydroxyl group. |

| Aromatic (Cbz) | C-Ar (Z) | 136.5 (ipso), 128.5, 128.2, 128.0 | Four signals expected for the Cbz phenyl ring. |

| Aromatic (Tyr) | C-Ar (Tyr) | 130.5, 127.5 (ipso), 115.5 | Three signals expected for the para-substituted tyrosine ring. |

| Benzyl Carbon | CH₂ (Z) | ~67.0 | Methylene carbon of the Cbz group.[5] |

| Alpha-Carbon | Cα | ~55.0 | The chiral center of the amino acid derivative. |

| Methyl Ester Carbon | OCH₃ | ~52.5 | Methyl carbon of the ester group. |

| Beta-Carbon | Cβ | ~37.5 | Methylene carbon of the tyrosine side chain. |

Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of Z-D-Tyr-OMe in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH, OH).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-pulse spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. It is an excellent technique for rapidly confirming the presence of key bonds, such as carbonyls, hydroxyl groups, and amides.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (O-H) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Amide (N-H) | Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | ~1740 | Strong |

| Carbamate C=O | Stretch | ~1690 | Strong |

| Amide II | N-H Bend | ~1530 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-O | Stretch (Ester & Cbz) | 1300 - 1100 | Strong |

The presence of two distinct carbonyl peaks (ester and carbamate) is a key diagnostic feature in the IR spectrum.[9][10] The broad O-H stretch from the phenol and the N-H stretch from the amide are also critical for identification.[10]

Experimental Protocol for IR

-

Sample Preparation (ATR): Place a small amount of the solid Z-D-Tyr-OMe sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision, while tandem mass spectrometry (MS/MS) reveals structural information through controlled fragmentation.

Predicted Mass and Fragmentation

For electrospray ionization (ESI), the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Molecular Formula: C₁₈H₁₉NO₅

-

Exact Mass: 329.1263

-

[M+H]⁺: m/z 330.1336

-

[M+Na]⁺: m/z 352.1155

The fragmentation of the protonated molecule in an MS/MS experiment is predictable. Key fragmentation pathways involve the loss of the protecting groups and characteristic cleavages of the amino acid backbone.[11][12]

Caption: Plausible ESI-MS/MS fragmentation pathway for Z-D-Tyr-OMe.

Table 4: Key Mass Spectrometry Fragments

| m/z (Predicted) | Ion Identity | Description |

|---|---|---|

| 330.13 | [M+H]⁺ | Protonated molecular ion. |

| 298.11 | [M+H - CH₃OH]⁺ | Loss of methanol from the methyl ester. |

| 196.09 | [Tyrosine Methyl Ester+H]⁺ | Loss of the Cbz group as toluene and CO₂. |

| 136.08 | Iminium Ion | Loss of formic acid from the [Tyr-OMe+H]⁺ fragment.[13] |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of the benzyl group from Cbz. |

Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

MS1 Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺ and/or [M+Na]⁺ ions and confirm the molecular weight.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 330.13) for collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the product ion spectrum.

-

Data Analysis: Compare the accurate mass of the parent ion with the calculated value. Analyze the fragmentation pattern to confirm the structural components of the molecule.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of Z-D-Tyrosine methyl ester relies on the synergistic interpretation of all spectroscopic data. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Caption: Integrated workflow for spectroscopic characterization.

References

-

National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester. PubChem Compound Database. Retrieved from [Link]

-

Nicholas, S., et al. (2015). The peptide NCbz-Val-Tyr-OMe and aromatic π-π interactions. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 208-212. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyloxycarbonyl-l-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)... [Image]. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PMC. Retrieved from [Link]

-

ResearchGate. (2025, October 29). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. verifiedpeptides.com [verifiedpeptides.com]

- 12. researchgate.net [researchgate.net]

- 13. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Z-D-Tyrosine Methyl Ester in Advanced Synthesis

An In-Depth Technical Guide to the Solubility and Stability of Z-D-Tyrosine Methyl Ester

N-α-carbobenzyloxy-D-Tyrosine methyl ester, commonly abbreviated as Z-D-Tyrosine methyl ester, is a pivotal protected amino acid derivative. Its structure incorporates a benzyloxycarbonyl (Z) group protecting the amine and a methyl ester protecting the carboxylic acid, rendering it an essential building block in complex organic synthesis.[1] This dual protection enables chemists to perform specific reactions on other parts of a molecule without unintended side reactions, leading to cleaner synthetic pathways and higher yields.[1] It is particularly indispensable in peptide synthesis and the development of novel pharmaceutical intermediates.

The efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to the physicochemical properties of its starting materials and intermediates. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of Z-D-Tyrosine methyl ester is not merely academic; it is a prerequisite for successful formulation, process development, and ensuring the final product's quality and shelf-life. This guide provides a detailed exploration of these critical parameters, grounded in established scientific principles and supported by actionable experimental protocols.

Core Physicochemical Properties

The starting point for any rigorous scientific investigation is a clear understanding of the molecule's fundamental properties. Z-D-Tyrosine methyl ester is a white to off-white solid, whose structure dictates its behavior in various chemical environments.[2][3]

Diagram 1: Chemical Structure of Z-D-Tyrosine Methyl Ester

Caption: Chemical structure of Z-D-Tyrosine methyl ester.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | N-carbobenzyloxy-D-Tyrosine methyl ester | N/A |

| Synonyms | Z-D-Tyr-OMe | N/A |

| CAS Number | 124456-04-8 | [4][5] |

| Molecular Formula | C18H19NO5 | [2][4] |

| Molecular Weight | 329.35 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | ~91 - 96 °C (Reference data for L-isomer) | [2] |

| Storage Conditions | 0 - 8 °C, Protect from light and moisture | [2][3] |

Solubility Profile: A Guide to Solvent Selection and Formulation

The solubility of Z-D-Tyrosine methyl ester is a function of its molecular structure: the lipophilic Z-group and aromatic rings, the polar ester and amide linkages, and the hydrogen-bonding capability of the phenolic hydroxyl group. While its hydrochloride salt form is noted to have enhanced solubility[3], the free N-protected ester is generally considered slightly soluble in water.[6]

Causality Behind Solubility Behavior

The solubility is a balance of interactions. In polar protic solvents like water or alcohols, the phenolic hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors, while the amide N-H can be a donor. However, the large, non-polar benzyloxycarbonyl group and the tyrosine side chain significantly increase the molecule's hydrophobicity, limiting aqueous solubility. In aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the molecule's polarity allows for favorable dipole-dipole interactions, often resulting in high solubility. This is consistent with observations for the parent amino acid, L-Tyrosine, which exhibits the highest solubility in DMSO among several common solvents.[7]

Influence of pH

The solubility of tyrosine and its derivatives is highly pH-dependent.[8] Although the primary amine and carboxylic acid are protected in Z-D-Tyrosine methyl ester, the phenolic hydroxyl group has a pKa of approximately 10. At pH values above this pKa, the hydroxyl group will be deprotonated to a phenoxide anion, significantly increasing the molecule's polarity and its solubility in aqueous media. Conversely, in strongly acidic conditions, while the core structure remains unchanged, the solvent environment can influence solvation and stability.

Table 2: Expected Solubility of Z-D-Tyrosine Methyl Ester in Common Laboratory Solvents

| Solvent | Type | Expected Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low / Slightly Soluble | Dominated by large hydrophobic Z-group and aromatic rings.[6] |

| Aqueous Buffer (pH < 3) | Polar Protic | Low to Moderate | Potential for acid-catalyzed hydrolysis with prolonged exposure. |

| Aqueous Buffer (pH > 10) | Polar Protic | High | Deprotonation of the phenolic hydroxyl group increases polarity. |

| Methanol, Ethanol | Polar Protic | Moderate to High | Good balance of polarity and ability to solvate non-polar regions. |

| Dichloromethane (DCM) | Apolar | High | Effective at solvating the non-polar Z-group and aromatic rings. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Common solvent for analytical and preparative chromatography. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent solvent for peptide synthesis and related compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong H-bond acceptor, effectively solvates a wide range of compounds.[7] |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a reliable, self-validating method for quantifying solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration in the supernatant.

Methodology

-

Preparation: Add an excess amount of Z-D-Tyrosine methyl ester to a series of vials, each containing a known volume of the desired solvent system (e.g., purified water, pH-adjusted buffers, organic solvents). The excess solid is critical to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) should be run to validate that the concentration has plateaued, confirming equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature to pellet all undissolved solids.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Diagram 2: Workflow for Solubility Determination

Caption: Experimental workflow for isothermal shake-flask solubility measurement.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of final products. Forced degradation (or stress testing) is an essential practice where a compound is intentionally exposed to harsh conditions to accelerate its decomposition.[9][10] This process provides critical insights into the likely degradation pathways and helps in the development of stability-indicating analytical methods capable of separating the intact molecule from its degradation products.[11]

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): The methyl ester bond is the most probable site for hydrolysis. This reaction is catalyzed by both acid and base.[12] Under strong acidic or basic conditions, the ester can hydrolyze to form Z-D-Tyrosine. While one study noted that L-tyrosine methyl ester has a low hydrolysis rate and is very stable under standard room temperature storage[13], accelerated conditions used in forced degradation will likely reveal this pathway.

-

Oxidative Stability: The electron-rich phenolic ring of the tyrosine moiety is susceptible to oxidation.[9] Common oxidizing agents like atmospheric oxygen, trace metal ions, or peroxides can initiate reactions, potentially leading to the formation of hydroxylated species or cross-linked products like dityrosine, a known biomarker of oxidative stress.[14]

-

Thermal Stability: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[15] Testing at high temperatures is a cornerstone of accelerated stability studies to predict long-term stability.

-

Photostability: Molecules with aromatic chromophores, such as the two phenyl rings in Z-D-Tyrosine methyl ester, can absorb UV or visible light. This energy can trigger photochemical reactions, leading to degradation. Photostability testing is a standard regulatory requirement.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of Z-D-Tyrosine methyl ester under various stress conditions.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of Z-D-Tyrosine methyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is typically much faster than acid hydrolysis.[16]

-

Oxidation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Also, heat the stock solution under reflux.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time-Point Sampling: For each condition, take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base-stressed samples to halt the degradation reaction before analysis.

-

Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV method. The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the peak area of the parent compound and all degradation products should remain constant over the course of the study.

Diagram 3: Potential Degradation Pathways

Caption: Major potential degradation pathways for Z-D-Tyrosine methyl ester.

Stability-Indicating Analytical Methodologies

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the concentration of the intact compound without interference from excipients, impurities, or degradation products.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the method of choice for this analysis due to the strong UV absorbance of the benzyloxycarbonyl group and the tyrosine aromatic ring.[17]

Instrumentation and Conditions

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar). A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like this one.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape and ensures consistent ionization.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Elution: A typical gradient might run from 30% B to 90% B over 15-20 minutes. This is necessary to elute the parent compound and separate it from both more polar (early-eluting) and less polar (late-eluting) degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: ~220 nm or ~275 nm. 220 nm provides a more universal signal for the peptide-like structure, while 275 nm is more specific to the tyrosine phenol chromophore. A photodiode array (PDA) detector is ideal for assessing peak purity.

-

Injection Volume: 10 µL.

Method Validation and Trustworthiness

The protocol becomes a self-validating system when the results from the forced degradation study are used to prove its specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak in stressed samples is spectrally pure and free of co-eluting impurities. For definitive structural identification of unknown degradants, fractions can be collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

Summary and Handling Recommendations

Z-D-Tyrosine methyl ester is a moderately lipophilic, crystalline solid with predictable solubility and stability characteristics.

-

Solubility: It exhibits high solubility in polar aprotic solvents like DMSO and DMF and moderate to high solubility in alcohols and chlorinated solvents. Its aqueous solubility is low at neutral pH but increases significantly in basic conditions (pH > 10).

-

Stability: The compound is generally stable under recommended storage conditions (0-8 °C, protected from light).[2][3][13] The primary degradation pathways under forced conditions are hydrolysis of the methyl ester (catalyzed by strong acid or base) and oxidation of the phenolic ring.

Recommendations for Laboratory Professionals:

-

Storage: Store the solid material in a tightly sealed container at the recommended refrigerated temperature (0-8 °C) to minimize thermal degradation and hydrolysis from atmospheric moisture.

-

Solution Preparation: For creating stock solutions for long-term use, prefer aprotic solvents like DMSO or DMF and store frozen. For aqueous applications, prepare solutions fresh in an appropriate buffer. Avoid prolonged exposure to highly acidic or basic aqueous solutions unless hydrolysis is intended.

-

Handling: When handling in solution, be mindful of potential oxidation. If the application is sensitive to oxidation, consider using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).

-

Formulation: During formulation development, carefully select excipients and buffer systems to maintain a pH that ensures both optimal solubility and minimal degradation.[12] The ideal pH will be application-specific, balancing these two critical parameters.

By adhering to these principles and employing the robust analytical and experimental frameworks described, researchers can ensure the integrity of Z-D-Tyrosine methyl ester, leading to more reliable, reproducible, and successful scientific outcomes.

References

- Z-D-Tyrosine methyl ester. CHEMICAL POINT.

- Forced Degradation of Therapeutic Proteins.

- Forced Degradation Studies for Biopharmaceuticals.

- Proteins & Peptides Forced Degradation Studies.

- Z-D-TYROSINE METHYL ESTER 97% (98% EE/& | 124456-04-8. ChemicalBook.

- Z-L-tyrosine methyl ester. Chem-Impex.

- Protein Forced Degrad

- L -Tyrosine methyl ester 98 1080-06-4. Sigma-Aldrich.

- L -Tyrosine methyl ester 3417-91-2. Sigma-Aldrich.

- Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine. Benchchem.

- Application Note: HPLC Analysis of O-Methyl-D-tyrosine. Benchchem.

- Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determin

- D-Tyrosine methyl ester hydrochloride. Chem-Impex.

- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- Showing metabocard for Tyrosine methylester (HMDB0029217).

- Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.

- The Solubility of Tyrosine. Chemistry Stack Exchange.

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

- Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed.

- Key Pharmaceutical Intermediate: N-Cbz-L-Tyrosine Methyl Ester Explained. Jigsam.

- Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia.

- pH vs. Temperature in Colorant Stability.

- The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Z-D-TYROSINE METHYL ESTER 97% (98% EE/& | 124456-04-8 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for Tyrosine methylester (HMDB0029217) [hmdb.ca]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. Protein Forced Degradation Studies [intertek.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Z-D-Tyrosine Methyl Ester

An In-depth Technical Guide to Z-D-Tyrosine Methyl Ester

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, and applications of Z-D-Tyrosine methyl ester, a critical building block in modern synthetic chemistry.

Z-D-Tyrosine methyl ester is a protected amino acid derivative of significant value in peptide synthesis and pharmaceutical research. Its structure is strategically designed for controlled chemical reactions. The "Z" group, or benzyloxycarbonyl (Cbz) group, protects the amine terminus, preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxylic acid terminus, enhancing solubility and enabling selective deprotection for chain elongation.[1]

The "D" configuration refers to the stereochemistry of the alpha-carbon, which is the non-natural enantiomer of tyrosine. The incorporation of D-amino acids into peptide chains is a key strategy for developing therapeutic peptides with enhanced stability. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acids. This leads to a longer in-vivo half-life, a critical attribute for drug candidates.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of Z-D-Tyrosine methyl ester are fundamental for its effective use. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 124456-04-8 | [2][3] |

| Molecular Formula | C18H19NO5 | [2][3] |

| Molecular Weight | 329.35 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C | [4][5] |

Note: Properties such as melting point and optical rotation for the D-enantiomer are not as widely published as for its L-counterpart, Z-L-Tyrosine methyl ester (CAS: 13512-31-7), which has a reported melting point of 91-96°C.[4]

Synthesis and Purification: A Controlled Approach

The synthesis of Z-D-Tyrosine methyl ester involves a two-step process starting from the parent amino acid, D-Tyrosine. The choice of reagents and reaction conditions is critical to ensure high yield and purity by preventing side reactions like N-methylation or racemization.[6]

Step 1: Esterification of D-Tyrosine

The first step is the protection of the carboxylic acid group as a methyl ester. A common and effective method is the Fischer esterification, often facilitated by thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol.[7][8]

Protocol: Esterification via Thionyl Chloride Method

-

Suspend D-Tyrosine in anhydrous methanol at a low temperature (e.g., -10°C) in a reaction flask under an inert atmosphere.

-

Slowly add thionyl chloride dropwise. This in-situ generates HCl, which catalyzes the esterification. The exothermic nature of this reaction requires careful temperature control to prevent side reactions.

-

After the addition is complete, the mixture is typically refluxed for several hours to drive the reaction to completion.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure to yield the crude D-Tyrosine methyl ester hydrochloride salt.[7]

Step 2: N-Terminal Protection with Benzyloxycarbonyl (Z-group)

The second step involves protecting the amino group of the newly formed D-Tyrosine methyl ester hydrochloride.

Protocol: N-Protection (Schotten-Baumann Reaction)

-

Dissolve the D-Tyrosine methyl ester hydrochloride in a suitable solvent system, such as aqueous tetrahydrofuran (THF) or dioxane.

-

Cool the solution in an ice bath.

-

Add a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amino group, making it nucleophilic.

-

Slowly add benzyl chloroformate (Cbz-Cl), the source of the Z-group, while vigorously stirring. The reaction must be kept under basic conditions.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over a desiccant like magnesium sulfate, and concentrated in vacuo to yield the crude product.[9]

Purification

The final product is purified using column chromatography or recrystallization to remove unreacted starting materials and byproducts, ensuring it meets the high purity standards required for peptide synthesis.

Caption: Synthesis workflow for Z-D-Tyrosine methyl ester.

Applications in Research and Drug Development

The primary application of Z-D-Tyrosine methyl ester is as a building block in solid-phase or solution-phase peptide synthesis.[1][5]

Peptide Synthesis

In peptide synthesis, the protected amino acid is coupled to a growing peptide chain. The Z-group on the amine prevents self-polymerization and directs the reaction to the unprotected carboxyl group of the peptide chain (or vice-versa). After coupling, the Z-group can be selectively removed under specific conditions (typically hydrogenolysis) to reveal a new N-terminus, ready for the next coupling cycle.

The inclusion of a D-amino acid like Z-D-Tyrosine methyl ester is a cornerstone of modern peptide drug design. It imparts several key advantages:

-

Proteolytic Stability: D-amino acids are not recognized by endogenous proteases, significantly increasing the peptide's half-life in the body.

-

Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures (e.g., turns) that may be critical for binding to a biological target.

-

Novel Receptor Interactions: D-peptides can interact with biological targets in ways that are distinct from their L-counterparts, opening avenues for novel therapeutic interventions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Z-D-TYROSINE METHYL ESTER 97% (98% EE/& | 124456-04-8 [chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. L-チロシンメチルエステル 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Z-D-Tyrosine Methyl Ester: From Discovery to Application

This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-D-tyrosine methyl ester (Z-D-Tyrosine methyl ester), a pivotal chiral building block in modern organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of peptide science.

Introduction: The Genesis of a Chiral Workhorse

The story of Z-D-Tyrosine methyl ester is intrinsically linked to the groundbreaking work of Max Bergmann and Leonidas Zervas in 1932. Their introduction of the benzyloxycarbonyl (Z or Cbz) protecting group revolutionized peptide synthesis. Before this, the controlled, stepwise assembly of amino acids into a defined peptide chain was a formidable challenge. The Z-group, being stable under coupling conditions and readily removable by catalytic hydrogenation, provided the necessary orthogonality for predictable peptide elongation.

Z-D-Tyrosine methyl ester emerged as a crucial derivative for incorporating the unnatural D-enantiomer of tyrosine into peptide chains. The inclusion of D-amino acids is a key strategy in medicinal chemistry to enhance the metabolic stability of peptides against enzymatic degradation, modulate receptor binding affinity, and influence the peptide's overall conformation.[1] The methyl ester protection of the C-terminus further enhances its utility by preventing unwanted side reactions during peptide coupling.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Z-D-Tyrosine methyl ester is essential for its effective use in synthesis and for its proper characterization.

Physicochemical Properties

The properties of Z-D-Tyrosine methyl ester are summarized in the table below. Data for the corresponding L-isomer is provided for comparison.

| Property | Z-D-Tyrosine Methyl Ester (Expected) | Z-L-Tyrosine Methyl Ester (Reported) |

| Molecular Formula | C₁₈H₁₉NO₅ | C₁₈H₁₉NO₅ |

| Molecular Weight | 329.35 g/mol | 329.35 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | ~91-96 °C | 91-96 °C |

| Optical Rotation [α] | Positive value in DMF | [α]²⁰_D = -32 ± 1º (c=2 in DMF) |

Note: The melting point is expected to be identical to the L-enantiomer. The specific rotation is expected to be equal in magnitude but opposite in sign.

Spectroscopic Characterization

The structural integrity of synthesized Z-D-Tyrosine methyl ester is confirmed through various spectroscopic techniques. Below are the expected key features in its spectra.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. Key expected signals include:

-

Aromatic protons of the tyrosine ring (~6.7-7.1 ppm).

-

Aromatic protons of the benzyloxycarbonyl group (~7.3-7.4 ppm).

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A multiplet for the α-proton of the amino acid.

-

Doublets of doublets for the β-protons.

-

A singlet for the benzylic protons of the Z-group (~5.1 ppm).

-

A broad singlet for the amide proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Expected signals would correspond to the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the aliphatic carbons of the tyrosine side chain, the methyl ester carbon, and the benzylic carbon of the Z-group.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of Z-D-Tyrosine methyl ester is expected to show characteristic absorption bands for:

-

N-H stretching (amide) ~3300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) ~2950-3100 cm⁻¹.

-

C=O stretching (ester and carbamate) ~1690-1750 cm⁻¹.

-

C=C stretching (aromatic) ~1450-1600 cm⁻¹.

-

C-O stretching ~1200-1300 cm⁻¹.

-

Synthesis of Z-D-Tyrosine Methyl Ester: A Step-by-Step Protocol

The synthesis of Z-D-Tyrosine methyl ester is a two-step process starting from D-Tyrosine. The first step is the esterification of the carboxylic acid, and the second is the protection of the amino group.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of Z-D-Tyrosine methyl ester.

Experimental Protocols

Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

This procedure is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[3][4]

-

Materials:

-

D-Tyrosine (1 equivalent)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) (1.5 - 2.5 equivalents)

-

-

Procedure:

-

Suspend D-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is exothermic and should be controlled.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Causality: Heating to reflux drives the esterification reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-Tyrosine methyl ester hydrochloride as a solid.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system like methanol/ether.

-

Step 2: Synthesis of N-α-benzyloxycarbonyl-D-tyrosine Methyl Ester (Z-D-Tyrosine Methyl Ester)

This procedure is based on the Schotten-Baumann reaction conditions, adapted for amino acid protection.[5][6]

-

Materials:

-

D-Tyrosine methyl ester hydrochloride (1 equivalent)

-

Benzyl chloroformate (Z-Cl) (1.1 equivalents)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethyl acetate or another suitable organic solvent

-

Water

-

-

Procedure:

-

Dissolve the D-Tyrosine methyl ester hydrochloride in water.

-

Add an organic solvent such as ethyl acetate to form a biphasic system.

-

Cool the mixture in an ice bath and add sodium carbonate portion-wise with vigorous stirring to neutralize the hydrochloride and maintain a basic pH (pH 8-10). Causality: The base deprotonates the amino group, making it nucleophilic. A biphasic system allows for the reaction to occur at the interface and for the product to be extracted into the organic layer.

-

Slowly add benzyl chloroformate dropwise to the vigorously stirred mixture while maintaining the temperature and pH.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Z-D-Tyrosine methyl ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white, crystalline solid.

-

Applications in Research and Development

Z-D-Tyrosine methyl ester is a valuable building block for the synthesis of peptides with modified biological properties. The incorporation of a D-amino acid can significantly impact the peptide's structure and function.

Enhancing Peptide Stability and Activity